molecular formula C17H14Br4N2O3 B10873933 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)

2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)

Cat. No.: B10873933
M. Wt: 613.9 g/mol
InChI Key: BMNHEHPCQYUJPM-UHFFFAOYSA-N
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Description

2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL is a complex organic compound characterized by multiple bromine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL typically involves multiple steps, including bromination and condensation reactions. The starting materials often include phenolic compounds and brominating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-(bromomethyl)phenol
  • 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
  • 3,5-Dibromobenzaldehyde

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL is unique due to its complex structure, which includes multiple bromine atoms and hydroxyl groups

Properties

Molecular Formula

C17H14Br4N2O3

Molecular Weight

613.9 g/mol

IUPAC Name

2,4-dibromo-6-[[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxypropyl]iminomethyl]phenol

InChI

InChI=1S/C17H14Br4N2O3/c18-11-1-9(16(25)14(20)3-11)5-22-7-13(24)8-23-6-10-2-12(19)4-15(21)17(10)26/h1-6,13,24-26H,7-8H2

InChI Key

BMNHEHPCQYUJPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=NCC(CN=CC2=C(C(=CC(=C2)Br)Br)O)O)O)Br)Br

Origin of Product

United States

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